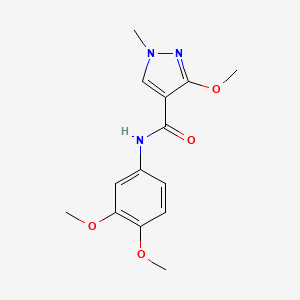
N-(3,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, also known as DMPPC, is an organic chemical compound with a molecular formula of C14H17N3O4. It is a small molecule which can be synthesized in the lab, and has been studied for its scientific research applications, biochemical and physiological effects, and its potential use in laboratory experiments.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are molecules involved in inflammation and pain. N-(3,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has also been found to inhibit the enzyme 5-lipoxygenase (5-Lox), which is involved in the production of leukotrienes, which are molecules involved in allergy and asthma.
Mecanismo De Acción
N-(3,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has been found to act as an inhibitor of both COX-2 and 5-Lox enzymes. It binds to the active site of the enzymes, blocking the action of the enzymes and preventing the production of prostaglandins and leukotrienes.
Biochemical and Physiological Effects
The inhibition of COX-2 and 5-Lox by N-(3,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has been found to have several biochemical and physiological effects. Inhibition of COX-2 has been found to reduce inflammation and pain, while inhibition of 5-Lox has been found to reduce the symptoms of allergy and asthma. N-(3,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has also been found to have anti-cancer effects, as it has been found to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-(3,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide in laboratory experiments has several advantages. It is a small molecule, which makes it easier to handle and store. It is also relatively inexpensive and readily available. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, which makes it difficult to dissolve in aqueous solutions. Additionally, it is not very stable and can degrade in the presence of light or heat.
Direcciones Futuras
There are several potential future directions for the use of N-(3,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide in scientific research. It could be used to develop new drugs to treat inflammation, pain, allergy, and asthma. It could also be used to develop new treatments for cancer. Additionally, it could be used to develop new methods for the synthesis of other organic compounds. Finally, it could be used to develop new analytical techniques for the detection and quantification of small molecules.
Métodos De Síntesis
The synthesis of N-(3,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a two-step process. The first step involves the reaction of 3,4-dimethoxyphenylacetonitrile with ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate to form the desired compound. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The second step involves the deprotection of the ethyl ester group, which is done by treating the reaction mixture with hydrochloric acid.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-17-8-10(14(16-17)21-4)13(18)15-9-5-6-11(19-2)12(7-9)20-3/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOCRJOVOJPNMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6491139.png)
![N-benzyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B6491141.png)
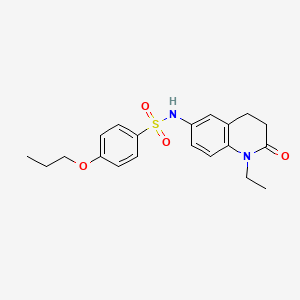
![4-(3,4-dimethylphenyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B6491173.png)
![N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B6491193.png)
![N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}-2-(4-methylphenyl)acetamide](/img/structure/B6491200.png)
![N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide](/img/structure/B6491207.png)
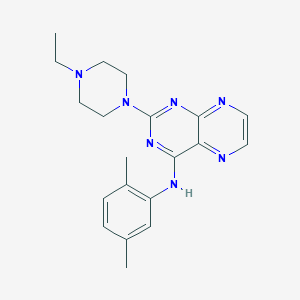

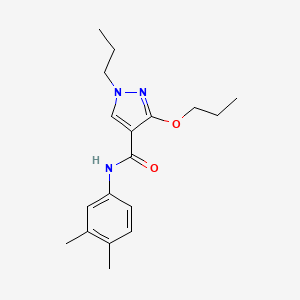
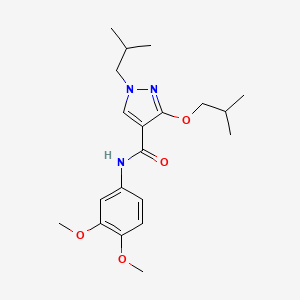

![N-(3-methoxyphenyl)-1-methyl-6-oxo-2-{[(pyridin-2-yl)methyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6491249.png)
![N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-{[(pyridin-3-yl)methyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6491256.png)